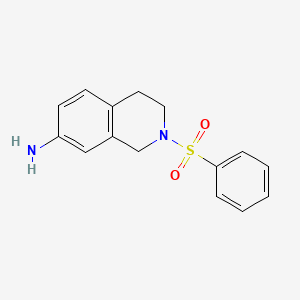

2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine

描述

属性

IUPAC Name |

2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c16-14-7-6-12-8-9-17(11-13(12)10-14)20(18,19)15-4-2-1-3-5-15/h1-7,10H,8-9,11,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWZOPFCGHRCES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)N)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation, where the tetrahydroisoquinoline core reacts with phenylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

化学反应分析

Types of Reactions

2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted tetrahydroisoquinolines depending on the nucleophile used.

科学研究应用

2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in heterocyclic chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.

Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

作用机制

The mechanism of action of 2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with various enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds with biological molecules, influencing their function. The compound’s overall structure allows it to fit into specific binding sites, leading to its biological effects.

相似化合物的比较

Structural Analogues and Substituent Effects

The table below compares key structural and physicochemical properties of 2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine with similar compounds:

Key Observations

Substituent Effects: The phenylsulfonyl group in the target compound increases molecular weight by ~152 g/mol compared to unsubstituted 1,2,3,4-tetrahydroisoquinolin-7-amine. 2-Methyl analogs (e.g., CAS 2139294-76-9) exhibit lower molecular weights and electron-donating effects, which may favor hydrophobic interactions in biological systems . Cyclopropanecarbonyl derivatives (e.g., ZINC20182797) introduce steric hindrance and moderate electron-withdrawing effects, differing from the planar phenylsulfonyl group .

Positional Isomerism :

- Moving the amine group from C7 to C6 (e.g., CAS 72299-67-3 vs. 72299-68-4) alters hydrogen-bonding patterns and receptor binding affinities. For instance, 7-amine derivatives are more commonly associated with neurotransmitter receptor interactions .

Synthetic Accessibility: Unsubstituted 1,2,3,4-tetrahydroisoquinolin-7-amine (CAS 72299-68-4) is commercially available at 97% purity, suggesting established synthetic routes. In contrast, phenylsulfonyl-substituted derivatives may require specialized sulfonylation steps .

生物活性

2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine is a compound that belongs to the class of tetrahydroisoquinolines, characterized by a unique structure featuring a phenylsulfonyl group and an amine group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes current research findings regarding the biological activity of this compound, providing detailed insights into its mechanisms of action, applications, and comparative studies.

- Molecular Formula : CHNOS

- Molecular Weight : 288.4 g/mol

- CAS Number : 1018509-94-8

The biological activity of this compound is primarily attributed to its structural components:

- Phenylsulfonyl Group : This moiety can interact with various enzymes and receptors, potentially modulating their activity.

- Amine Group : Capable of forming hydrogen bonds with biological molecules, influencing their function.

The compound's overall structure allows it to fit into specific binding sites on target proteins, leading to various biological effects.

Anticancer Properties

Recent studies have indicated that derivatives of tetrahydroisoquinoline compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, research has demonstrated that similar compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and redox cycling .

| Cell Line | IC (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 1.5 | |

| DU-145 (Prostate Cancer) | Varies | |

| T24 (Bladder Cancer) | Varies |

Antimicrobial Activity

The potential antimicrobial properties of this compound have also been explored. Compounds with similar sulfonamide structures have shown efficacy against various bacterial strains by inhibiting key bacterial enzymes .

Study on Antiproliferative Activity

A study focusing on the antiproliferative activity of related compounds highlighted the importance of structural modifications. The introduction of different substituents at specific positions on the tetrahydroisoquinoline core was found to significantly influence cytotoxicity against cancer cell lines. For example:

- Compound A : Exhibited lower cytotoxicity compared to Compound B , suggesting that electron-withdrawing groups enhance biological activity .

Mechanistic Studies

In vitro assays have been conducted to elucidate the mechanisms through which these compounds exert their effects. These studies typically involve:

- Assessing gene expression changes in response to treatment.

- Evaluating the impact on cell cycle progression and apoptosis pathways.

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-(Phenylsulfonyl)benzothiazole | Structure | Antimicrobial |

| 2-(Phenylsulfonyl)indole | Structure | Anticancer |

| Phenylsulfonylacetophenone | Structure | Antimicrobial and anticancer |

The unique tetrahydroisoquinoline core of this compound differentiates it from other sulfonamide-containing compounds by offering distinct biological activities and chemical reactivity profiles.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for introducing sulfonyl groups at the 2-position of tetrahydroisoquinolines?

- Methodological Answer : Sulfonyl groups can be introduced via nucleophilic substitution or sulfonylation reactions. For example, methanesulfonyl chloride is commonly used under basic conditions (e.g., triethylamine in dichloromethane) to functionalize the 2-position. Evidence from similar compounds shows that intermediates like 1,2,3,4-tetrahydroisoquinolin-7-amine (CAS 72299-68-4) are first synthesized, followed by sulfonylation . Reaction optimization often involves monitoring via TLC and purification via silica gel chromatography. Yields typically range from 53% to 94%, depending on substituent steric effects .

Q. Which analytical techniques are critical for characterizing 2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine?

- Methodological Answer :

- NMR Spectroscopy : H NMR is essential for confirming regiochemistry. For example, sulfonyl-substituted tetrahydroisoquinolines exhibit distinct aromatic proton shifts (δ 6.5–7.5 ppm) and coupling constants (e.g., Hz for adjacent protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS confirms molecular weight. For example, a compound with a phenylsulfonyl group may show an [M+H] peak at 331.1 .

- HPLC : Purity assessment (>95%) is critical for biological testing, using C18 columns and gradient elution .

Q. What are the solubility and stability considerations for this compound in experimental settings?

- Methodological Answer :

- Solubility : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. LogP values for analogous tetrahydroisoquinolines range from 1.8 to 2.5, indicating moderate lipophilicity .

- Stability : Store at -20°C under inert gas (N/Ar) to prevent oxidation. Stability in aqueous buffers (pH 4–8) should be validated via UV-Vis spectroscopy over 24–72 hours .

Advanced Research Questions

Q. How do substitutions at the 6- and 7-positions modulate biological activity in 2-sulfonyltetrahydroisoquinoline derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : The 7-amine group enhances hydrogen bonding with biological targets (e.g., enzymes), while 6-position modifications (e.g., methoxy, acetamido) influence steric accessibility. For example, 6-methanesulfonamido derivatives show improved receptor binding affinity compared to unsubstituted analogs .

- Experimental Design : Use competitive binding assays (e.g., fluorescence polarization) and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with activity .

Q. How can computational methods predict the reactivity of the sulfonyl group in catalytic or biological environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrophilicity indices (ω) and Fukui functions to identify reactive sites. For example, the sulfonyl group’s sulfur atom may act as an electrophilic center in nucleophilic substitution reactions .

- Molecular Dynamics (MD) : Simulate interactions with solvent or protein pockets to assess hydrolysis or binding stability (e.g., GROMACS with CHARMM force fields) .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar compounds?

- Methodological Answer :

- Meta-Analysis : Compare IC values across studies using standardized assays (e.g., kinase inhibition). Adjust for variables like assay pH, temperature, and cell lines .

- Synthetic Reproducibility : Replicate key syntheses (e.g., 2-phenylsulfonyl derivatives) with strict control of reaction conditions (e.g., anhydrous solvents, inert atmosphere) .

Q. How can heterocyclization reactions optimize the synthesis of tetrahydroisoquinoline cores?

- Methodological Answer :

- Pictet-Spengler Reaction : Condense β-arylethylamines with aldehydes under acidic conditions (e.g., HCl in ethanol) to form the tetrahydroisoquinoline scaffold. Yields >80% are achievable with electron-rich aldehydes .

- Buchwald-Hartwig Amination : Introduce aryl/alkyl groups at the 7-position using palladium catalysts (e.g., Pd(dba)) and ligands (e.g., Xantphos) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。